4-Methoxy-2-phenyl-1,3-diazaspiro[4.5]dec-3-en-1-ol
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Overview
Description
4-Methoxy-2-phenyl-1,3-diazaspiro[45]dec-3-en-1-ol is a complex organic compound belonging to the spirocyclic family Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-phenyl-1,3-diazaspiro[4.5]dec-3-en-1-ol typically involves multiple steps. One common method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as the starting material . The process involves:
Catalytic Hydrogenation: This step reduces the starting material to form an intermediate.
Oxidation: The intermediate is then oxidized to introduce necessary functional groups.
Bucherer–Bergs Reaction: This reaction forms the spirocyclic structure by reacting the intermediate with ammonia and potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-phenyl-1,3-diazaspiro[4.5]dec-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Methoxy-2-phenyl-1,3-diazaspiro[4.5]dec-3-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-phenyl-1,3-diazaspiro[4.5]dec-3-en-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Spirotetramat
- DiPOA ([8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid)
Uniqueness
4-Methoxy-2-phenyl-1,3-diazaspiro[45]dec-3-en-1-ol stands out due to its specific functional groups and spirocyclic structure, which confer unique chemical and biological properties
Properties
CAS No. |
62722-91-2 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-hydroxy-4-methoxy-2-phenyl-1,3-diazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C15H20N2O2/c1-19-14-15(10-6-3-7-11-15)17(18)13(16-14)12-8-4-2-5-9-12/h2,4-5,8-9,13,18H,3,6-7,10-11H2,1H3 |
InChI Key |
JVOSQMKQODNDNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(N(C12CCCCC2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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